Physical and chemical properties of stearyl stearate for research applications.
Physical and chemical properties of stearyl stearate for research applications.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl stearate, the ester of stearyl alcohol and stearic acid, is a waxy, crystalline solid that serves a multitude of functions in research and development, particularly within the pharmaceutical and cosmetic industries. Its biocompatibility, stability, and specific physicochemical properties make it a valuable excipient in various formulations. This technical guide provides an in-depth overview of the core physical and chemical properties of stearyl stearate, detailed experimental protocols for its characterization, and insights into its application in drug delivery systems.
Core Physical and Chemical Properties of Stearyl Stearate
Stearyl stearate is characterized by its waxy nature, low reactivity, and high hydrophobicity. It is a non-toxic and biodegradable compound, making it a suitable choice for applications requiring direct contact with biological systems.
General Properties
| Property | Value | Source(s) |
| Chemical Name | Octadecyl octadecanoate | [1] |
| Synonyms | Octadecyl stearate, Stearic acid, stearyl ester | [1] |
| CAS Number | 2778-96-3 | [1] |
| Molecular Formula | C36H72O2 | [1] |
| Molecular Weight | 536.96 g/mol | [1] |
| Appearance | White to pale yellow waxy solid, flakes, or powder | |
| Odor | Mild, fatty odor |
Physicochemical Data
The following tables summarize the key quantitative properties of stearyl stearate relevant to research and formulation development.
Table 1: Thermal and Density Properties
| Parameter | Value | Unit | Notes |
| Melting Point | 52 - 62 | °C | The range reflects potential variations in purity and crystalline structure. |
| Boiling Point | ~549 | °C | Predicted value at 760 mmHg. |
| Flash Point | >240 | °C | |
| Density | ~0.857 | g/cm³ | Predicted value. |
Table 2: Solubility Profile
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | Insoluble (2.871e-012 mg/L, est.) | 25 | Highly hydrophobic nature. |
| Ethanol | Soluble | ||
| Chloroform | Soluble | ||
| Diethyl Ether | Soluble in warm diethyl ether | Used as a solvent for coating applications. |
Table 3: Chemical Characteristics
| Parameter | Value Range | Unit | Significance |
| Saponification Value | 100 - 118 | mg KOH/g | Indicates the average molecular weight of the fatty acids. |
| Acid Value | < 5 | mg KOH/g | Measures the amount of free fatty acids, indicating purity and hydrolytic degradation. |
| Iodine Value | < 2 | g I₂/100g | Measures the degree of unsaturation; a low value indicates high saturation and stability against oxidation. |
Experimental Protocols for Characterization
The following are detailed methodologies for determining the key physical and chemical properties of stearyl stearate, based on established standard methods.
Determination of Melting Point (Cooling Curve Method - adapted from ASTM D87)
This method determines the temperature at which molten stearyl stearate solidifies, indicated by a plateau in the cooling curve.
Apparatus:
-
Glass test tube (25 mm x 100 mm)
-
Air bath and water bath assembly
-
Calibrated thermometer (0.1°C resolution)
-
Heating device (e.g., hot plate or oil bath)
Procedure:
-
Melt a sample of stearyl stearate slowly in a clean, dry container until it is approximately 15°C above its expected melting point.
-
Pour the molten sample into the test tube to a depth of about 50 mm.
-
Insert the thermometer into the center of the molten sample, ensuring the bulb is immersed.
-
Place the test tube into the air bath, which is then placed in a water bath maintained at 16-28°C.
-
Record the temperature of the sample at 30-second intervals as it cools.
-
As solidification begins, the rate of cooling will slow down or stop, creating a plateau in the temperature readings.
-
The constant temperature observed during this plateau is recorded as the melting point.
Determination of Acid Value (Titration Method - adapted from USP <401>)
This protocol measures the free fatty acids present in stearyl stearate.
Reagents:
-
Solvent mixture: Equal volumes of neutralized ethanol (95%) and ether.
-
Titrant: 0.1 N Potassium Hydroxide (KOH) solution, accurately standardized.
-
Indicator: Phenolphthalein solution (1% in ethanol).
Procedure:
-
Accurately weigh approximately 5-10 g of the stearyl stearate sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the neutralized solvent mixture to the flask.
-
Gently warm the flask on a water bath, with swirling, until the sample is completely dissolved.
-
Add 1 mL of phenolphthalein indicator to the solution.
-
Titrate with 0.1 N KOH solution, shaking constantly, until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
Calculation: Acid Value (mg KOH/g) = (V × N × 56.1) / W
-
V = Volume of KOH solution in mL
-
N = Normality of the KOH solution
-
W = Weight of the sample in g
-
56.1 = Molecular weight of KOH
Determination of Saponification Value (Titration Method - adapted from USP <401>)
This method determines the amount of alkali required to saponify the ester.
Reagents:
-
Titrant: 0.5 N Hydrochloric Acid (HCl) solution, accurately standardized.
-
0.5 N Alcoholic Potassium Hydroxide (KOH) solution.
-
Indicator: Phenolphthalein solution (1% in ethanol).
Procedure:
-
Accurately weigh about 1.5-2 g of the stearyl stearate sample into a 250 mL flask with a reflux condenser.
-
Pipette exactly 25.0 mL of 0.5 N alcoholic KOH solution into the flask.
-
Connect the condenser and heat the flask in a boiling water bath for 30-60 minutes, swirling occasionally, to ensure complete saponification.
-
While the sample is refluxing, prepare and run a blank determination under the same conditions, omitting the sample.
-
After cooling, add 1 mL of phenolphthalein indicator to both the sample and blank flasks.
-
Titrate the excess KOH in both flasks with 0.5 N HCl until the pink color disappears.
Calculation: Saponification Value (mg KOH/g) = [(B - S) × N × 56.1] / W
-
B = Volume of HCl used for the blank in mL
-
S = Volume of HCl used for the sample in mL
-
N = Normality of the HCl solution
-
W = Weight of the sample in g
-
56.1 = Molecular weight of KOH
Determination of Iodine Value (Wijs Method - adapted from AOCS Official Method Cd 1d-92)
This protocol measures the degree of unsaturation.
Reagents:
-
Wijs solution (Iodine monochloride in glacial acetic acid).
-
Potassium Iodide (KI) solution (15%).
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution.
-
Starch indicator solution.
-
Solvent: Carbon tetrachloride or a mixture of cyclohexane and glacial acetic acid.
Procedure:
-
Accurately weigh a quantity of the stearyl stearate sample (the amount depends on the expected low iodine value, typically several grams) into a 500 mL iodine flask.
-
Dissolve the sample in 20 mL of the solvent.
-
Pipette exactly 25.0 mL of Wijs solution into the flask. Swirl to mix, stopper the flask, and store it in the dark for 30 minutes.
-
Prepare and run a blank determination simultaneously.
-
After the reaction time, add 20 mL of 15% KI solution and 100 mL of distilled water to both flasks.
-
Titrate the liberated iodine with 0.1 N Na₂S₂O₃ solution until the yellow color has almost disappeared.
-
Add 1-2 mL of starch indicator and continue titrating dropwise until the blue color completely disappears.
Calculation: Iodine Value (g I₂/100g) = [(B - S) × N × 12.69] / W
-
B = Volume of Na₂S₂O₃ used for the blank in mL
-
S = Volume of Na₂S₂O₃ used for the sample in mL
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample in g
-
12.69 = Conversion factor (atomic weight of iodine × 100 / 1000)
Research Applications in Drug Development
Stearyl stearate's primary role in drug development is as a lipid excipient, particularly in the formulation of controlled-release and targeted drug delivery systems. Its solid, waxy nature makes it an excellent matrix-forming agent for encapsulating active pharmaceutical ingredients (APIs).
Solid Lipid Nanoparticles (SLNs): Stearyl stearate is a key component in the fabrication of SLNs. These are colloidal carriers that can encapsulate lipophilic drugs, enhancing their bioavailability, protecting them from degradation, and enabling controlled or targeted release. The solid lipid core, formed by stearyl stearate, provides a stable matrix for the drug.
Mandatory Visualizations
Synthesis of Stearyl Stearate
The synthesis of stearyl stearate is typically achieved through the direct esterification of stearic acid and stearyl alcohol, often using a catalyst to drive the reaction.
Caption: Esterification reaction for the synthesis of stearyl stearate.
Experimental Workflow for SLN Preparation and Characterization
The high-pressure homogenization technique is a common and reliable method for producing SLNs using stearyl stearate.
